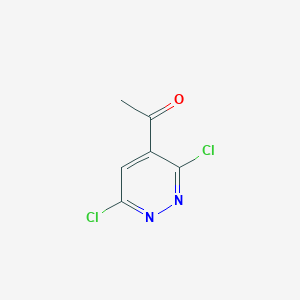

1-(3,6-dichloropyridazin-4-yl)ethan-1-one

Beschreibung

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a chlorinated pyridazine derivative featuring an acetyl group at the 4-position of the pyridazine ring and chlorine substituents at the 3- and 6-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of heterocyclic compounds and pharmaceuticals. Its structure combines electron-withdrawing chlorine atoms with the aromatic pyridazine ring, which influences its reactivity in nucleophilic and electrophilic substitution reactions . The compound is listed in specialized chemical catalogs as a building block for further functionalization, highlighting its role in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

1-(3,6-dichloropyridazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSBGXGBXJVHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common synthetic route includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-(3,6-Dichloropyridazin-4-yl)ethan-1-one

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a chemical compound characterized by its unique molecular structure and properties. The compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Its molecular formula is , and it features a pyridazine ring, which is significant for its biological activity and potential applications.

Structural Information

- Molecular Formula :

- SMILES Notation : CC(=O)C1=CC(=NN=C1Cl)Cl

- InChI : InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3

- Molecular Weight : 191.01 g/mol

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 190.97734 | 132.6 |

| [M+Na]+ | 212.95928 | 147.9 |

| [M+NH4]+ | 208.00388 | 140.9 |

| [M+K]+ | 228.93322 | 141.1 |

| [M-H]- | 188.96278 | 133.4 |

Medicinal Chemistry

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one has been investigated for its potential pharmacological properties. The presence of the chlorinated pyridazine moiety is known to influence biological activity, making it a candidate for drug development.

Case Studies and Findings :

- Antimicrobial Activity : Research has indicated that compounds with similar pyridazine structures exhibit antimicrobial properties, suggesting that 1-(3,6-dichloropyridazin-4-yl)ethan-1-one may also possess such activity.

- Anticancer Potential : Studies have explored the ability of pyridazine derivatives to inhibit cancer cell proliferation, indicating a potential pathway for therapeutic applications in oncology.

Material Science

The compound's unique structural features allow it to be utilized in the development of novel materials, particularly in polymer chemistry.

Applications :

- Polymer Synthesis : It can be used as a building block in the synthesis of polymers with specific electronic or optical properties.

- Dyes and Pigments : The chlorinated structure may impart desirable color properties, making it suitable for use in dyes.

Agrochemicals

The compound's potential as an agrochemical has also been explored due to its possible herbicidal or fungicidal properties.

Research Insights :

- Herbicidal Activity : Preliminary studies suggest that derivatives of pyridazine can inhibit weed growth, indicating that this compound could be further investigated for agricultural applications.

Wirkmechanismus

The mechanism of action of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one is primarily based on its ability to interact with specific molecular targets. The chlorine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3,6-dichloropyridazine core in the target compound enhances electrophilic reactivity at the acetyl group due to electron-withdrawing chlorine atoms, making it suitable for nucleophilic substitutions (e.g., amine coupling) .

- In contrast, 1-(4-methoxyphenyl)ethan-1-one (with an electron-donating methoxy group) exhibits reduced electrophilicity, favoring reactions like thioether formation .

Heteroaromatic vs. Aromatic Substituents: Compounds with thiophene or benzofuran substituents (e.g., 1-(thiophen-2-yl)ethan-1-one) demonstrate enhanced π-conjugation, which is advantageous in materials science and bioactive molecule synthesis .

Biological Activity: 1-(Benzofuran-2-yl)ethan-1-one derivatives exhibit notable antimicrobial activity, attributed to the benzofuran moiety’s planar structure and ability to disrupt microbial membranes .

Physicochemical Properties

- Solubility: Pyridazine-based ethanones are typically polar due to nitrogen atoms, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Biologische Aktivität

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its antimicrobial and anticancer properties, making it a candidate for further research and development in drug discovery.

Chemical Structure and Synthesis

The chemical structure of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one features a pyridazine ring substituted with two chlorine atoms and an ethanone functional group. The synthesis typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. A common method includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under reflux conditions.

Antimicrobial Properties

Research has indicated that 1-(3,6-dichloropyridazin-4-yl)ethan-1-one exhibits notable antimicrobial activity. Studies show that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes critical for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one against various cancer cell lines. For instance, it was found to significantly reduce cell viability in colorectal cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential utility as a lead compound in developing new anticancer therapies .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colorectal Cancer | 12.5 | Apoptosis induction via caspases |

| Breast Cancer | 15.0 | Cell cycle arrest |

| Lung Cancer | 18.5 | Inhibition of proliferation |

In Vivo Studies

Animal model studies have further supported the anticancer efficacy of the compound. In a mouse model of melanoma, administration of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one resulted in reduced tumor size and improved survival rates compared to control groups. These findings highlight its potential as a therapeutic agent in oncology .

The biological activity of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one can be attributed to its ability to interact with specific molecular targets within cells. The chlorine substituents and the ethanone group enhance its reactivity and binding affinity to nucleophilic sites on proteins or DNA, which can lead to enzyme inhibition or disruption of crucial cellular functions.

Comparison with Similar Compounds

When compared to similar compounds such as 1-(3,6-dichloropyridazin-4-yl)ethan-1-amine and 1-(3,6-dichloropyridazin-4-yl)ethan-1-ol, 1-(3,6-dichloropyridazin-4-yl)ethan-1-one shows distinct biological properties due to its unique substitution pattern and functional groups. This specificity may confer enhanced reactivity and selectivity towards certain biological targets.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(3,6-Dichloropyridazin-4-yl)ethan-1-one | Ethanone group; two Cl substituents | Antimicrobial; anticancer |

| 1-(3,6-Dichloropyridazin-4-yl)ethan-1-amine | Amino group instead of ethanone | Limited activity observed |

| 1-(3,6-Dichloropyridazin-4-yl)ethan-1-ol | Hydroxyl group instead of ethanone | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.